1-Hydroxy-6,6-dimethyl-4-oxo-5,6-dihydro-4lambda~5~-pyrazin-2(1H)-one
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Overview
Description
2(1H)-Pyrazinone,5,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazinone family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone,5,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) involves several methods. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the cyclocondensation reaction between rigid, electron-rich aromatic diamines and suitable reagents can be employed . Additionally, microwave-assisted synthesis has been used to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrazinone,5,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
2(1H)-Pyrazinone,5,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of organic materials and natural products.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrazinone,5,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit kinase activity, which is crucial for its anti-inflammatory and antiviral properties .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit comparable biological activities.
Indole derivatives: Indole compounds also have diverse biological activities and are used in similar applications.
Uniqueness
2(1H)-Pyrazinone,5,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) is unique due to its specific structural features and the presence of the 4-oxide group, which contributes to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
89587-40-6 |
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Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4-hydroxy-3,3-dimethyl-1-oxido-2H-pyrazin-1-ium-5-one |
InChI |
InChI=1S/C6H10N2O3/c1-6(2)4-7(10)3-5(9)8(6)11/h3,11H,4H2,1-2H3 |
InChI Key |
TVGZHBHTLVGUAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C[N+](=CC(=O)N1O)[O-])C |
Origin of Product |
United States |
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